N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine
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Overview
Description
N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine is an organic compound with the molecular formula C14H22N2O It is a derivative of pyridine and cyclopentanamine, featuring a propoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and cyclopentanamine.
Formation of Intermediate: The 5-bromopyridine undergoes a nucleophilic substitution reaction with sodium propoxide to form 5-propoxypyridine.
Coupling Reaction: The 5-propoxypyridine is then reacted with cyclopentanamine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Methoxypyridin-2-yl)methyl)cyclopentanamine
- N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine
- N-((5-Butoxypyridin-2-yl)methyl)cyclopentanamine
Uniqueness
N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its methoxy, ethoxy, and butoxy analogs, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[(5-propoxypyridin-2-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H22N2O/c1-2-9-17-14-8-7-13(16-11-14)10-15-12-5-3-4-6-12/h7-8,11-12,15H,2-6,9-10H2,1H3 |
InChI Key |
UGFSOUBNEWKRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CN=C(C=C1)CNC2CCCC2 |
Origin of Product |
United States |
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